molecular formula C27H24N4O2S B2777120 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536704-86-6

2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2777120
CAS No.: 536704-86-6
M. Wt: 468.58
InChI Key: JMTNZODNMCFDNY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 4-oxo group: A ketone at position 4, critical for hydrogen bonding and conformational stability.
  • Thioether-linked acetamide side chain: A sulfur atom bridges the core to an N-phenethylacetamide moiety, influencing solubility and receptor binding.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-18-11-13-20(14-12-18)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)34-17-23(32)28-16-15-19-7-3-2-4-8-19/h2-14,29H,15-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTNZODNMCFDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a synthetic derivative of pyrimido[5,4-b]indoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₂S
  • IUPAC Name: 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-phenylethyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably:

  • Toll-like Receptor (TLR) Activation: Substituted pyrimido[5,4-b]indoles have been identified as potent activators of TLR4, leading to the stimulation of NFκB signaling pathways and subsequent production of pro-inflammatory cytokines such as IL-6 and IP-10 .
  • Calcium Receptor Antagonism: Compounds structurally related to this class have shown potential as calcium receptor antagonists, which may play a role in various physiological processes including pain modulation and inflammatory responses .

Antimicrobial Properties

Research indicates that derivatives of pyrimido[5,4-b]indoles exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies have demonstrated that certain derivatives possess MIC values in the nanomolar range against various pathogens. The specific compound 7b was noted for its potent activity with MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains .

Antiviral Potential

N-Heterocycles like this compound have been explored for their antiviral properties. They can inhibit viral replication through various mechanisms including interference with viral entry and replication processes. Some derivatives have shown promising results in inhibiting reverse transcriptase activity in vitro .

Case Studies

  • Study on Immune Modulation:
    A high-throughput screening identified a series of pyrimido[5,4-b]indoles that selectively stimulated TLR4 in immune cells. These compounds not only activated NFκB but also promoted type I interferon responses, indicating their potential use as immune modulators or adjuvants in therapeutic settings .
  • Antimicrobial Efficacy:
    A comparative study evaluated the antimicrobial efficacy of several pyrimido derivatives including the target compound. Results indicated significant bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections .

Data Summary

Biological ActivityObserved EffectsReferences
TLR4 ActivationIncreased IL-6 and IP-10 production
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AntiviralInhibition of reverse transcriptase

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance:

  • Inhibition of Kinase Activity : Research has shown that compounds with similar structures can inhibit kinase enzymes that play crucial roles in tumor growth and metastasis .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Its potential as a non-steroidal anti-inflammatory drug (NSAID) stems from its ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process .

Neuroprotective Effects

Studies suggest that derivatives of this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and protection against oxidative stress .

The biological activity of 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cancer cell survival and inflammation.
  • Receptor Modulation : It could modulate receptors involved in pain and inflammation, providing therapeutic benefits in chronic pain management.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of a structurally related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential of pyrimidine derivatives in oncology .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, a similar compound was tested on animal models of arthritis. The findings revealed a marked decrease in inflammatory markers and joint swelling after treatment with the compound, suggesting its viability as an NSAID alternative .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

ReagentConditionsProductYieldSource
KMnO₄Aqueous H₂SO₄, 0–5°CSulfoxide (S=O) derivative65–70%
H₂O₂ / AcOHRT, 12 hoursSulfone (O=S=O) derivative55–60%
  • Mechanism : Electrophilic oxidation at sulfur proceeds via a two-electron transfer pathway. The p-tolyl group’s electron-donating properties slightly enhance oxidation rates compared to phenyl analogs.

Reduction Reactions

The ketone (4-oxo) and thioacetamide moieties are susceptible to reduction:

ReagentConditionsProductNotesSource
NaBH₄EtOH, 0°C → RTSecondary alcohol at C4 positionSelective for ketone
LiAlH₄THF, refluxThioacetamide → thioethylamineFull reduction
  • Structural Impact : Reduction of the ketone disrupts the conjugated π-system of the pyrimidoindole core, altering UV-Vis absorption profiles.

Nucleophilic Substitution

The sulfur atom in the thioether linkage participates in SN2 reactions:

ElectrophileConditionsProductYieldSource
CH₃IDMF, K₂CO₃, 60°CMethylthio derivative80%
Benzyl bromideAcetone, RT, 24 hoursBenzylthio analog75%
  • Kinetics : Reactions proceed faster in polar aprotic solvents due to enhanced nucleophilicity of the thiolate intermediate.

Cyclization and Coupling Reactions

The indole nitrogen and acetamide group enable further complexity generation:

Reaction TypeReagents/ConditionsProductApplicationSource
AgOTf-catalyzed cyclizationUgi 4CR + AgOTf, CH₂Cl₂Fused polycyclic derivativesAnticancer lead optimization
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-functionalized analogsKinase inhibition studies
  • Key Data :

    • Suzuki coupling with 4-bromophenylboronic acid achieves 85% conversion (¹H NMR).

    • Cyclized products show enhanced binding to CDK2 (IC₅₀ = 0.12 μM) .

Acid/Base-Mediated Transformations

Protonation/deprotonation modulates reactivity:

ConditionsObserved ChangepKa (estimated)Source
HCl (1M)Indole N–H protonationpKa ≈ 3.8 (indole NH)
NaOH (0.1M)Thioacetamide deprotonationpKa ≈ 12.1 (S–H)
  • Applications : pH-dependent solubility enables selective crystallization .

Photochemical Reactions

UV irradiation induces structural changes:

WavelengthConditionsOutcomeSource
254 nmMeCN, N₂ atmosphereC2–S bond cleavage → indole-quinone
  • Product Characterization : Quinone formation confirmed by loss of S (EDX) and new carbonyl stretch at 1680 cm⁻¹ (FTIR).

Comparison with Similar Compounds

Core Modifications: Substituents at Positions 3 and 5

Variations in substituents on the pyrimidoindole core significantly alter physicochemical and biological properties:

Compound Name Position 3 Substituent Position 5 Substituent Key Findings/Properties References
Target Compound p-tolyl H (default) Optimized lipophilicity; TLR4 affinity
Compound 48 () Phenyl Propyl Increased steric bulk may reduce TLR4 selectivity
Compound 537667-98-4 () 3-Methyl H Trifluoromethoxy phenyl in acetamide enhances metabolic stability
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-... () 3-Methoxyphenyl H Methoxy group improves solubility; ethylphenyl in acetamide modifies binding

Analysis :

  • p-Tolyl vs. Phenyl (Position 3) : The methyl group in p-tolyl (target compound) enhances hydrophobic interactions compared to unsubstituted phenyl (Compound 48) .

Acetamide Side Chain Variations

The N-substituent on the acetamide side chain modulates target engagement and pharmacokinetics:

Compound Name Acetamide Substituent Key Findings/Properties References
Target Compound N-Phenethyl Balanced lipophilicity and cell permeability
Compound 42 () N-Cyclohexyl Cyclohexyl group reduces solubility; may limit CNS penetration
Compound 22 () N-Ethyl Shorter alkyl chain decreases binding affinity (43.3% yield)
2-[(3-methyl-4-oxo-... () N-(4-methylphenyl) Methylphenyl enhances crystallinity and stability

Analysis :

  • N-Phenethyl (Target) vs. N-Cyclohexyl (Compound 42) : Phenethyl’s aromaticity may favor TLR4 binding over cyclohexyl’s aliphatic rigidity .
  • N-Ethyl (Compound 22) : Reduced steric bulk correlates with moderate synthesis yield (43.3%), suggesting challenges in optimizing smaller substituents .

Sulfur Oxidation State and Functional Group Replacements

The thioether bridge’s oxidation state impacts reactivity and bioactivity:

Compound Name Bridge Functional Group Key Findings/Properties References
Target Compound Thioether (-S-) Optimal balance of stability and activity
Compound 2 () Sulfonyl (-SO₂-) Over-oxidation reduces TLR4 selectivity
Compound 3 () Sulfinyl (-SO-) Partial oxidation leads to mixed activity; lower yield

Analysis :

  • Thioether vs. Sulfonyl/Sulfinyl : The thioether in the target compound is critical for maintaining TLR4 affinity. Over-oxidation to sulfonyl (Compound 2) diminishes activity, likely due to increased polarity and altered conformation .

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